Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Scientific Research Applications
Antitumor and Antifilarial Activities
"Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate" has demonstrated significant antitumor and antifilarial activities. It was found to inhibit leukemia L1210 cell proliferation with an IC50 of 3.2 microM, with mitotic blocking identified as its primary mechanism of cytotoxic activity. Additionally, it exhibited in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds, although it was inactive against Brugia pahangi at a dosage of 100 mg/kg x 5 days. This compound's significant activity highlights its potential as a therapeutic agent in treating specific types of cancer and parasitic infections (Kumar et al., 1993).
Potential Antihypertensive Agent
Research has also explored the development of novel antihypertensive agents using hybrid approaches, including derivatives of thiazole. These compounds were synthesized and tested for their electrocardiographic, antiarrhythmic, vasorelaxing, and antihypertensive activity, as well as their in-vitro nitric oxide (NO) releasing ability. One particular study synthesized eight derivatives and found compound 8b to be the most potent in this series, suggesting that the presence of the thiazole moiety contributes significantly to the antiarrhythmic and antihypertensive effects. These findings indicate a promising avenue for developing new antihypertensive medications with a basis in thiazole chemistry (Bhandari et al., 2009).
Mechanism of Action
Target of Action
Methyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex compound with potential biological activity. These compounds are known to interact with bacterial cells, disrupting their normal function and leading to their death .
Mode of Action
For instance, some thiazole and sulfonamide derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The isopropyl substituted derivative, in particular, has been found to display low minimum inhibitory concentration (MIC) against certain bacterial strains .
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids . This disruption in lipid biosynthesis can lead to a loss of bacterial cell integrity and eventual cell death .
Result of Action
Similar compounds have been shown to have significant antibacterial activity, indicating that they can effectively kill or inhibit the growth of bacteria .
Properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-6(2)11-8(14)4-7-5-17-9(12-7)13-10(15)16-3/h5-6H,4H2,1-3H3,(H,11,14)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCICDLMXBDWRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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